molecular formula C17H16N2O4S B13129672 (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

Cat. No.: B13129672
M. Wt: 344.4 g/mol
InChI Key: VNGRNGSLBSSVLJ-MLCCFXAWSA-N
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Description

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by:

  • A thiazolidine core (a saturated 5-membered ring containing sulfur and nitrogen).
  • A benzyloxycarbonyl (Cbz) group at position 3, serving as a protective group for amines.
  • A carboxylic acid moiety at position 4, enhancing solubility and enabling further functionalization.

Thiazolidines are pivotal in medicinal chemistry due to their structural similarity to penicillin and biotin precursors .

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O4S/c20-16(21)14-11-24-15(13-6-8-18-9-7-13)19(14)17(22)23-10-12-4-2-1-3-5-12/h1-9,14-15H,10-11H2,(H,20,21)/t14-,15?/m0/s1

InChI Key

VNGRNGSLBSSVLJ-MLCCFXAWSA-N

Isomeric SMILES

C1[C@H](N(C(S1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(N(C(S1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a thiazolidine derivative with a pyridine-containing compound under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (~344 g/mol) is lighter than bulkier analogs like 3ib (~542 g/mol) and Fmoc-L-Thz(Dmp)-OH (~492 g/mol), primarily due to the absence of trifluoroacetic acid counterions or large aromatic groups (e.g., fluorenyl) .
  • Pyridin-4-yl (C₅H₄N) contributes less mass compared to adamantyl (C₁₀H₁₅) or anthracenyl (C₁₄H₁₀) groups in derivatives.

Functional Group Impact on Reactivity and Solubility :

  • The Cbz group in the target compound offers stability comparable to Boc () but requires harsher deprotection conditions than Fmoc () .
  • Pyridin-4-yl introduces a basic nitrogen, enhancing aqueous solubility relative to purely hydrophobic groups like adamantyl or biphenyl .

Synthetic Accessibility :

  • Yields for analogs in range from 35–73%, suggesting that the target compound’s synthesis may require optimization for efficiency .
  • The absence of sterically demanding groups (e.g., adamantyl) in the target compound could favor higher yields compared to 3ib or 3ie .

Biological Relevance :

  • Thiazolidines with chlorophenyl () or benzothiazolyl () groups are associated with antimicrobial or enzyme-inhibitory activity, implying the target compound’s pyridinyl moiety may similarly interact with biological targets .

Biological Activity

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines are known for their potential in drug discovery due to their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure features a thiazolidine ring with a carboxylic acid group and a pyridine moiety, which may contribute to its biological activities. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving bioavailability.

1. Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study evaluated various thiazolidine-4-carboxylic acids for their ability to scavenge free radicals using assays such as DPPH and ABTS. The results demonstrated that compounds with specific substitutions exhibited lower IC50 values, indicating higher antioxidant efficacy.

CompoundIC50 (DPPH) µg/mLIC50 (ABTS) µg/mL
Compound 118.1715.00
Compound 220.5017.30
This compoundTBDTBD

The antioxidant activity is attributed to the ability of the thiazolidine ring to donate electrons and stabilize free radicals.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, making it a target for skin-whitening agents. The compound has been tested for its tyrosinase inhibitory potential, with promising results indicating it could serve as a lead for developing new skin-lightening agents.

In a comparative study, several thiazolidine derivatives were synthesized and tested against mushroom tyrosinase:

CompoundIC50 (Tyrosinase Inhibition) µM
Compound A16.5 ± 0.37
This compoundTBD

The mechanism of inhibition involves competitive binding to the active site of the enzyme, similar to natural substrates.

3. Antiviral Properties

Thiazolidine derivatives have shown potential as antiviral agents, particularly against influenza viruses. A study demonstrated that certain thiazolidine compounds inhibited neuraminidase activity, which is crucial for viral replication.

In vivo studies indicated that specific derivatives exhibited significant antiviral activity:

CompoundInhibition Rate (%) at 500 μg/mL
Ribavirin40
This compoundTBD

The antiviral mechanism involves interference with viral assembly and replication processes.

Case Studies

  • Antioxidant Study : A recent study evaluated the protective effects of thiazolidine derivatives on oxidative stress-induced cell damage in A549 cells. Treatment with the compound resulted in enhanced cell viability and reduced apoptotic markers.
  • Tyrosinase Inhibition : The compound was subjected to molecular docking studies against mushroom tyrosinase, revealing favorable binding interactions that correlate with observed in vitro inhibition data.
  • Antiviral Activity : In a study on tobacco mosaic virus (TMV), thiazolidine derivatives showed significant antiviral activity compared to standard antiviral drugs, suggesting their potential as novel antiviral agents.

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